4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide
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Overview
Description
4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenoxy group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 1-(4-methoxyphenoxy)propan-2-amine: This intermediate can be synthesized by reacting 4-methoxyphenol with 1-bromo-2-propanol in the presence of a base, followed by amination.
Coupling Reaction: The final step involves the coupling of 4-fluorobenzoyl chloride with 1-(4-methoxyphenoxy)propan-2-amine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-[1-(4-formylphenoxy)propan-2-yl]benzamide.
Reduction: Formation of 4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-isopropylaniline: An intermediate used in the synthesis of herbicides.
4-fluoro-N-(2-methoxyphenyl)benzamide: A compound with similar structural features but different substituents.
Uniqueness
4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(11-22-16-9-7-15(21-2)8-10-16)19-17(20)13-3-5-14(18)6-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMEIBPUAENOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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